molecular formula C10H12ClN5O3 B601060 Cladribine CAS No. 5542-92-7

Cladribine

Cat. No.: B601060
CAS No.: 5542-92-7
M. Wt: 285.69 g/mol
InChI Key: PTOAARAWEBMLNO-JKUQZMGJSA-N
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Description

Cladribine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

Scientific Research Applications

Cladribine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on nucleic acid synthesis and function.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new pharmaceuticals and diagnostic tools.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cladribine typically involves the following steps:

    Starting Materials: The synthesis begins with a purine derivative and a sugar moiety.

    Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions.

    Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cladribine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary amine derivative.

    Substitution: Formation of a nucleoside analog with a different substituent.

Mechanism of Action

The mechanism of action of Cladribine involves its incorporation into nucleic acids, leading to:

    Inhibition of Nucleic Acid Synthesis: By acting as a chain terminator during DNA or RNA synthesis.

    Disruption of Cellular Processes: By interfering with the normal function of nucleic acids.

    Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: A nucleoside analog used in the treatment of HIV/AIDS.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

Cladribine is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol can be achieved through the nucleophilic substitution reaction of 2,3,5-tri-O-acetyl-D-ribose with 6-amino-2-chloropurine. The acetyl groups will be removed to obtain the desired product.", "Starting Materials": [ "2,3,5-tri-O-acetyl-D-ribose", "6-amino-2-chloropurine" ], "Reaction": [ "Step 1: 2,3,5-tri-O-acetyl-D-ribose and 6-amino-2-chloropurine are mixed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: The mixture is heated to 80-100°C for several hours to allow for the nucleophilic substitution reaction to occur.", "Step 3: The reaction mixture is cooled and then treated with a basic solution such as sodium hydroxide (NaOH) to remove the acetyl groups.", "Step 4: The resulting product is purified through column chromatography or recrystallization to obtain 5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol." ] }

CAS No.

5542-92-7

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

IUPAC Name

(2R,3S,5S)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1

InChI Key

PTOAARAWEBMLNO-JKUQZMGJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1’-epi-Cladribine;  2-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-adenine;  2-Chloro-6-amino-9-(2-deoxy-α-D-erythro-pentofuranosyl)purine;  2-Chloro-α-D-2’-deoxyadenosine;  NSC 105013

Origin of Product

United States

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